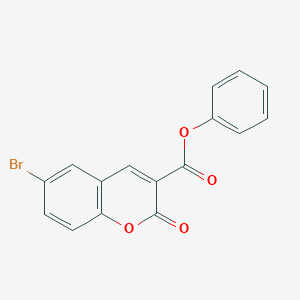![molecular formula C33H38N4 B2653867 5-{bis[4-(tert-butyl)benzyl]amino}-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile CAS No. 956691-68-2](/img/structure/B2653867.png)
5-{bis[4-(tert-butyl)benzyl]amino}-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-{bis[4-(tert-butyl)benzyl]amino}-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with various functional groups including a tert-butylbenzyl group, a methylphenyl group, and a nitrile group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The pyrazole ring is a five-membered ring with two nitrogen atoms, which can participate in various types of chemical reactions. The tert-butylbenzyl and methylphenyl groups are bulky and could influence the compound’s reactivity and physical properties .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the specific conditions and reagents used. The pyrazole ring, being aromatic, can undergo electrophilic aromatic substitution reactions. The nitrile group can undergo reactions such as hydrolysis, reduction, and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as the size and shape of the molecule, the types of functional groups present, and the overall charge distribution would all influence its properties .科学的研究の応用
Antimicrobial Activities of Pyrazole Derivatives
A study demonstrated the synthesis of novel pyrazole derivatives, including 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives. These compounds were evaluated as antimicrobial agents, indicating potential applications in developing new antimicrobial compounds (Al‐Azmi & Mahmoud, 2020).
Synthesis and Reactivity of Pyrazole and Triazole Derivatives
Another research focus is on the synthesis and reactivity of pyrazole and triazole derivatives, exploring their potential as building blocks in organic synthesis and possibly leading to compounds with biological activity (Albert, 1973).
Green Chemistry in Synthesis of Pyrazole-4-carbonitriles
The environmentally friendly synthesis of 5-amino-pyrazole-4-carbonitriles via a mechanochemical reaction demonstrates the application of green chemistry principles. This approach highlights the potential for sustainable methods in synthesizing pyrazole derivatives, which could have various applications in material science and medicinal chemistry (Nikpassand et al., 2021).
Pyrazole Derivatives as Corrosion Inhibitors
Pyrazole derivatives have been investigated for their corrosion inhibition performance on mild steel in acidic solutions, indicating their potential industrial applications in protecting metals from corrosion (Yadav et al., 2016).
Biological Activity of Fused Pyrazolo[1,5-a]pyrimidines
Research on the synthesis of pyrazolo[1, 5-a]pyrimidines from 5-aminopyrazole-4-carbonitrile derivatives and their evaluation for antimicrobial and anticancer activities shows the potential of pyrazole derivatives in medicinal chemistry for developing new therapeutic agents (Al-Adiwish et al., 2017).
特性
IUPAC Name |
5-[bis[(4-tert-butylphenyl)methyl]amino]-1-(4-methylphenyl)pyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H38N4/c1-24-8-18-30(19-9-24)37-31(27(20-34)21-35-37)36(22-25-10-14-28(15-11-25)32(2,3)4)23-26-12-16-29(17-13-26)33(5,6)7/h8-19,21H,22-23H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVMKCCUXIRSQFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C=N2)C#N)N(CC3=CC=C(C=C3)C(C)(C)C)CC4=CC=C(C=C4)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H38N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{bis[4-(tert-butyl)benzyl]amino}-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-fluorophenyl)chromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B2653785.png)
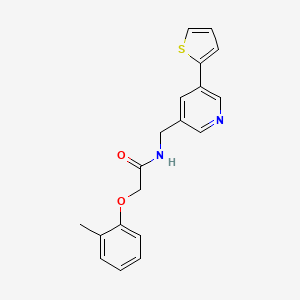
![2-[3-(Phenylmethoxycarbonylaminomethyl)phenyl]propanoic acid](/img/structure/B2653788.png)
![N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylsulfanylbutanamide](/img/structure/B2653789.png)
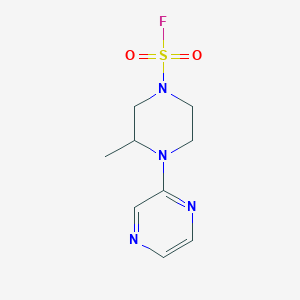
![2-((4-(4-(6-(Trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methyl)benzo[d]oxazole](/img/structure/B2653793.png)
![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2653794.png)
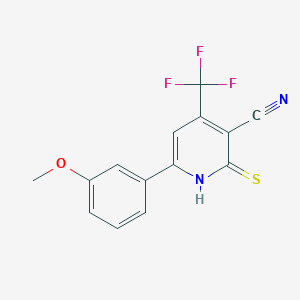
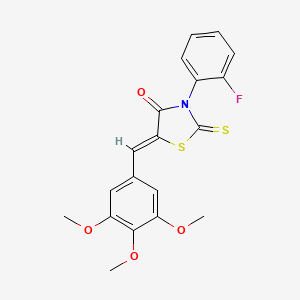
![(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2653800.png)
![N-(1-cyanocycloheptyl)-2-{[4-(propan-2-yl)phenyl]sulfanyl}acetamide](/img/structure/B2653801.png)
![N-(propan-2-yl)-N-{[2-(pyridin-2-yl)phenyl]methyl}prop-2-enamide](/img/structure/B2653802.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2653803.png)
